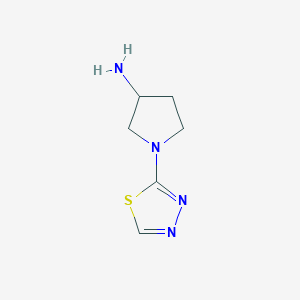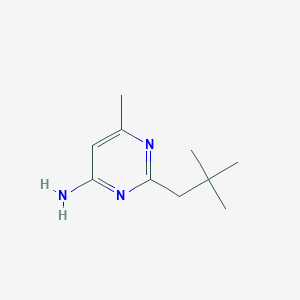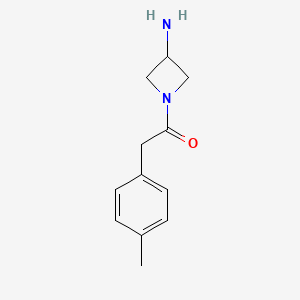
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine
Descripción general
Descripción
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .
Synthesis Analysis
A novel approach to the synthesis of 1,3,4-thiadiazol-2-amine derivatives involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2. The reaction proceeds in three steps: salt formation, dehydration of the formed salt to an intermediate, and cyclodehydration of the intermediate to thiadiazole .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-yl compounds is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring provides low toxicity and great in vivo stability .Chemical Reactions Analysis
The reaction between carboxylic acid and thiosemicarbazide in the presence of polyphosphate ester (PPE) can be assumed to proceed in three steps: salt formation, dehydration of the formed salt to intermediate i-1, and cyclodehydration of i-1 to thiadiazole .Aplicaciones Científicas De Investigación
Antitumor Activity
1,3,4-Thiadiazole derivatives have been shown to exhibit significant antitumor properties . Research indicates that these compounds can interfere with the proliferation of cancer cells, making them potential candidates for cancer therapy . The specific mechanisms through which they exert their antitumor effects are still under investigation, but they may involve the disruption of cell signaling pathways critical for tumor growth and survival.
Antibacterial and Antifungal Properties
These derivatives also display antibacterial and antifungal activities . They have been tested against various bacterial strains such as E. coli and B. mycoides, as well as the fungus C. albicans, showing promising results in inhibiting their growth . This suggests potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi.
Antiparasitic Effects
The antiparasitic effects of 1,3,4-thiadiazole derivatives make them valuable in the study of treatments for parasitic infections. They have been found to be effective against certain parasites, which could lead to new therapies for diseases that are currently difficult to treat .
Enzyme Inhibition
These compounds have been reported to inhibit enzymes like carbonic anhydrase and alpha-glycosidase . Carbonic anhydrase inhibitors are used in the treatment of glaucoma, while alpha-glycosidase inhibitors are important for managing type 2 diabetes mellitus. The ability to inhibit these enzymes positions 1,3,4-thiadiazole derivatives as potential therapeutic agents for these conditions.
Antiviral Applications
Recent studies have highlighted the antiviral potential of 1,3,4-thiadiazole derivatives. They have been involved in the development of novel therapeutic agents targeting various viral infections, which is particularly relevant in the context of emerging and re-emerging viral diseases .
Anti-inflammatory and Antioxidant Uses
The anti-inflammatory properties of these derivatives make them candidates for the treatment of chronic inflammatory diseases. Additionally, their antioxidant capabilities suggest they could protect cells from oxidative stress, which is implicated in a number of degenerative diseases .
Propiedades
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-1-2-10(3-5)6-9-8-4-11-6/h4-5H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPELFUUUHHCWEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3,4-Thiadiazol-2-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Ethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469115.png)
![1-[(4-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469117.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469119.png)
![1-{[4-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1469121.png)

![8-(Pyrazin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469124.png)
![8-(Pyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469125.png)
![8-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1469126.png)
![3-ethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469127.png)
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-ol](/img/structure/B1469128.png)

